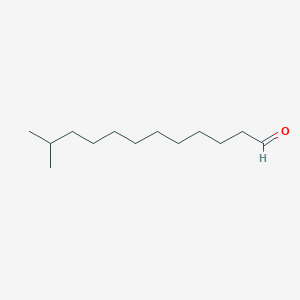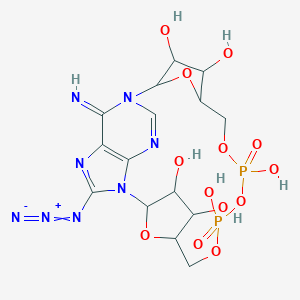
8-アジド-環状アデノシン二リン酸リボース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azido-cyclic Adenosine Diphosphate-ribose is a synthetic analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide (NAD+). This compound is notable for its role as a photoaffinity label, which allows researchers to study the binding sites of cyclic Adenosine Diphosphate-ribose in various biological systems .
科学的研究の応用
8-Azido-cyclic Adenosine Diphosphate-ribose has several important applications in scientific research:
Biochemistry: It is used to study the binding sites of cyclic Adenosine Diphosphate-ribose in various proteins and enzymes.
Pharmacology: It serves as a tool to explore the mechanisms of action of drugs that target cyclic Adenosine Diphosphate-ribose pathways.
Molecular Biology: The compound is employed in photoaffinity labeling experiments to identify and characterize protein interactions.
作用機序
Target of Action
The primary target of 8-Azido-cyclic adenosine diphosphate ribose (8N3-cADPR) is the cyclic ADP-ribose (cADPR) binding sites in sea urchin egg homogenates . cADPR is a naturally-occurring metabolite of NAD+ that is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ .
Mode of Action
8N3-cADPR acts as an antagonist of cADPR . The presence of a hydrophobic group in position 8 enhances the antagonist activity of the analogue .
Biochemical Pathways
8N3-cADPR affects the biochemical pathways involving cADPR. cADPR is a key player in the mobilization of intracellular Ca2+, which is a critical process in various cellular functions .
Pharmacokinetics
As a lyophilized powder , it can be assumed that its bioavailability would depend on the method of administration.
Result of Action
The result of 8N3-cADPR’s action is the inhibition of Ca2+ release from egg microsomes . This suggests that it could potentially regulate processes dependent on intracellular Ca2+ mobilization.
準備方法
The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the introduction of an azido group at the 8-position of the adenine ring. This is typically achieved through a series of chemical reactions starting from cyclic Adenosine Diphosphate-ribose. The process involves the use of reagents such as sodium azide and various catalysts under controlled conditions .
化学反応の分析
8-Azido-cyclic Adenosine Diphosphate-ribose undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Common reagents used in these reactions include sodium azide, various solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
類似化合物との比較
8-Azido-cyclic Adenosine Diphosphate-ribose is unique due to its azido group, which allows for photoaffinity labeling. Similar compounds include:
8-Bromo-cyclic Adenosine Diphosphate-ribose: Another analog used to study cyclic Adenosine Diphosphate-ribose pathways, but it lacks the photoaffinity labeling capability.
Cyclic Adenosine Diphosphate-ribose: The naturally occurring form, which plays a crucial role in calcium signaling but does not have the same research applications as its azido analog.
特性
IUPAC Name |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150424-94-5 |
Source


|
| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
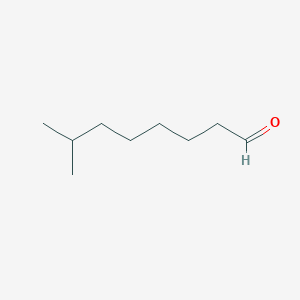
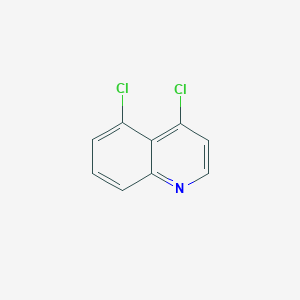
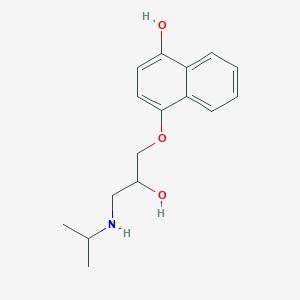

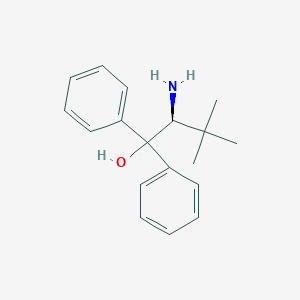



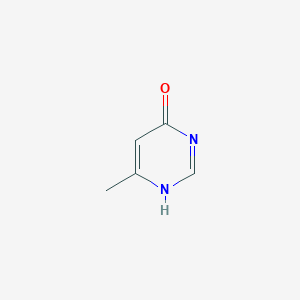
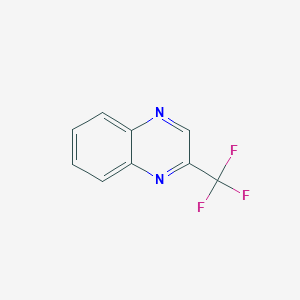

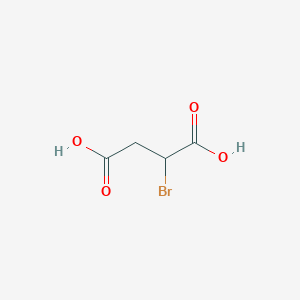
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
